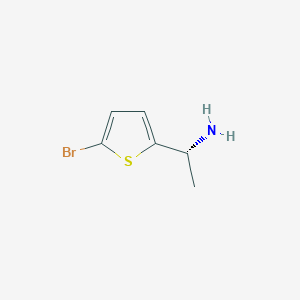

(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine

描述

Significance of Chiral Heterocyclic Amines in Modern Synthetic Chemistry

Chiral amines are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov It is estimated that between 40% and 45% of small-molecule drugs contain at least one chiral amine fragment. nih.gov The specific stereochemistry of these amines is often crucial for their therapeutic efficacy, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov For instance, one enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive or even harmful. nih.gov

The synthesis of enantiomerically pure amines is, therefore, a central goal in modern synthetic chemistry. nih.gov Asymmetric catalysis, which employs chiral catalysts to control the stereochemical outcome of a reaction, has become a powerful tool for accessing these valuable molecules. acs.org The development of innovative and efficient synthetic routes to chiral amines directly impacts the pharmaceutical industry and the broader field of life sciences. nih.gov

The Role of Chiral Thiophene (B33073) Derivatives as Versatile Building Blocks

Thiophene and its derivatives are a prominent class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. nih.govresearchgate.net The thiophene ring is considered a "privileged pharmacophore," meaning it is a molecular framework that is able to bind to multiple biological targets. nih.govrsc.org This versatility stems from its unique electronic properties and the ability of the sulfur atom to participate in drug-receptor interactions. nih.gov

When a chiral center is introduced to a thiophene derivative, it creates a powerful building block for the synthesis of complex, biologically active molecules. nih.gov These chiral thiophene-based structures are utilized in the development of a wide range of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive drugs. nih.govresearchgate.net Their utility also extends to material science, where they are used in the creation of chiral polymers and liquid crystals. rsc.orgntu.ac.ukresearchgate.net

Overview of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine in Asymmetric Synthesis

This compound is a specific chiral amine that serves as a valuable intermediate in asymmetric synthesis. yale.edu The " (1R)" designation indicates the specific stereochemical configuration at the chiral center. The presence of the bromine atom on the thiophene ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. nih.govacs.org This compound and its analogs are instrumental in the synthesis of various chiral ligands and catalysts used in asymmetric transformations, as well as in the direct construction of chiral drug candidates. yale.eduresearchgate.net The strategic placement of the amino group and the bromine atom on the thiophene ring makes it a highly versatile and sought-after building block in the field of synthetic organic chemistry.

属性

IUPAC Name |

(1R)-1-(5-bromothiophen-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBMETYMNLJOEL-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(S1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthesis Methodologies for 1r 1 5 Bromothiophen 2 Yl Ethan 1 Amine

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis offers an efficient route to enantiomerically pure amines, utilizing small quantities of a chiral catalyst to generate large amounts of the desired product.

The most direct approach to synthesizing (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine involves the asymmetric reduction of its corresponding ketone, 1-(5-bromothiophen-2-yl)ethan-1-one. This transformation can be achieved through both metal-catalyzed hydrogenation and biocatalytic methods.

Asymmetric transfer hydrogenation has proven to be an effective method for the synthesis of this compound from the corresponding ketone. In this process, a hydrogen donor, such as formic acid or isopropanol (B130326), is used in conjunction with a chiral transition metal catalyst. For instance, a ruthenium (II) catalyst, when paired with a chiral diamine ligand like (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN), demonstrates high enantioselectivity. The reaction typically proceeds by first forming an intermediate imine from the ketone and an ammonia (B1221849) source (like ammonium (B1175870) formate), which is then asymmetrically reduced in situ by the chiral catalyst. This one-pot, two-step sequence is highly efficient, often yielding the desired (R)-amine with excellent enantiomeric excess (e.e.).

Another notable approach involves the use of a rhodium complex, [Rh(cod)Cl]2, with a chiral phosphine-phosphite ligand. This catalytic system has been successfully applied in the asymmetric hydrogenation of the N-benzyl imine derived from 1-(5-bromothiophen-2-yl)ethan-1-one. Following the hydrogenation, a debenzylation step is required to yield the final primary amine. This method has been shown to produce the target compound with high conversion and an enantiomeric excess exceeding 99%.

Table 1: Chiral Catalyst-Mediated Hydrogenation of 1-(5-bromothiophen-2-yl)ethan-1-one Derivatives

| Catalyst System | Substrate | Hydrogen Source/Reducing Agent | Enantiomeric Excess (e.e.) | Yield | Reference |

| Ru(II) with (R,R)-TsDPEN | 1-(5-bromothiophen-2-yl)ethan-1-one | Formic acid/triethylamine (B128534) | >99% | High | |

| [Rh(cod)Cl]2 with chiral phosphine-phosphite ligand | N-benzyl imine of 1-(5-bromothiophen-2-yl)ethan-1-one | H2 | >99% | >99% (conversion) |

Biocatalysis, particularly using ketoreductases (KREDs), presents a green and highly selective alternative for the synthesis of chiral amines. These enzymes, often sourced from microorganisms, can reduce ketones to their corresponding alcohols with exceptional stereoselectivity. While the direct reductive amination using amine dehydrogenases is a primary route, the reduction of the ketone to a chiral alcohol intermediate by a KRED is a key step in a multi-step chemoenzymatic process.

A variety of ketoreductases have been identified and engineered to exhibit high activity and selectivity for a broad range of substrates, including heteroaromatic ketones like 1-(5-bromothiophen-2-yl)ethan-1-one. These enzymes typically require a nicotinamide (B372718) cofactor, such as NADPH, which is regenerated in situ using a sacrificial substrate like isopropanol or glucose. The resulting chiral alcohol, (1R)-1-(5-bromothiophen-2-yl)ethan-1-ol, can then be converted to the desired amine through chemical methods, such as a Mitsunobu reaction or by conversion to a sulfonate ester followed by nucleophilic substitution with an amine source. This two-step approach, combining a highly enantioselective enzymatic reduction with a subsequent chemical amination, provides a reliable pathway to the final product.

Table 2: Biocatalytic Reduction towards this compound Synthesis

| Enzyme Type | Reaction Step | Cofactor System | Enantiomeric Excess (e.e.) of Alcohol | Subsequent Chemistry | Reference |

| Ketoreductase (KRED) | Ketone to Chiral Alcohol | NADPH (with in-situ regeneration) | Often >99% | Mesylation and amination |

Asymmetric amination reactions provide another direct pathway to chiral amines, establishing the stereocenter during the C-N bond formation.

Asymmetric reductive amination involves the reaction of the ketone with an ammonia source in the presence of a reducing agent and a chiral catalyst or auxiliary. This method is closely related to the catalytic hydrogenation described earlier, where the in-situ formed imine is asymmetrically reduced. The use of chiral ligands with transition metals like ruthenium, rhodium, or iridium is a common strategy.

Alternatively, a chiral auxiliary can be employed. In this approach, the ketone is first reacted with a chiral amine to form a chiral imine or enamine. Subsequent reduction, which may not need to be stereoselective, is directed by the existing stereocenter of the auxiliary. The final step involves the removal of the chiral auxiliary to release the desired enantiomerically pure primary amine. While effective, this method requires additional steps for the attachment and removal of the auxiliary group.

Chemoenzymatic hydroamination represents an atom-economical approach to amine synthesis. This method typically involves the direct addition of an amine across a carbon-carbon double bond. For the synthesis of this compound, this would conceptually involve the hydroamination of 2-bromo-5-vinylthiophene.

Enzymes such as ammonia lyases or engineered variants could potentially catalyze such a transformation. However, the direct asymmetric hydroamination of vinylarenes to produce chiral amines like the target compound is a challenging transformation and is a less commonly reported method compared to the reduction of the corresponding ketone. More often, a chemoenzymatic cascade might be employed where an enzyme performs one key stereoselective step within a multi-step chemical sequence.

Asymmetric Amination Reactions

Chiral Resolution Techniques

Chiral resolution remains a cornerstone for the production of single-enantiomer compounds from a racemic mixture. For 1-(5-bromothiophen-2-yl)ethan-1-amine, several established and advanced resolution techniques are applicable.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts. This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The resulting salts, being diastereomers, possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.

The racemic 1-(5-bromothiophen-2-yl)ethan-1-amine is treated with a chiral acid (e.g., (R)-mandelic acid or L-tartaric acid) in a suitable solvent. One of the diastereomeric salts selectively precipitates from the solution due to its lower solubility. This salt is then isolated, and the chiral auxiliary is removed by treatment with a base to yield the desired (1R)-enantiomer of the amine.

Table 1: Conceptual Overview of Diastereomeric Salt Resolution

| Step | Description | Reactants | Product |

| 1. Salt Formation | Reaction of the racemic amine with a single enantiomer of a chiral acid. | Racemic 1-(5-bromothiophen-2-yl)ethan-1-amine + Chiral Acid (e.g., L-tartaric acid) | Mixture of two diastereomeric salts. |

| 2. Crystallization | Selective precipitation of the less soluble diastereomeric salt. | Solution of diastereomeric salts. | Solid (less soluble salt) and liquid (more soluble salt). |

| 3. Isolation | The precipitated salt is separated by filtration. | Crystalline diastereomeric salt. | Purified diastereomeric salt. |

| 4. Liberation | The pure amine enantiomer is recovered by basification. | Purified diastereomeric salt + Base (e.g., NaOH). | This compound. |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomeric product. princeton.edusu.se This is achieved by combining a kinetic resolution step with the in-situ racemization of the slower-reacting enantiomer. su.se This process overcomes the 50% theoretical yield limit of traditional kinetic resolution. su.se

For the synthesis of this compound, a chemoenzymatic DKR process is a highly effective strategy. This would typically involve two key components:

A lipase (B570770) enzyme, such as Candida antarctica lipase B (CALB), for the enantioselective acylation of the amine.

A transition metal catalyst, often a ruthenium-based complex (like a Shvo or pentaphenylcyclopentadienyl catalyst), to facilitate the racemization of the unreacted amine enantiomer. su.se

In this setup, the enzyme selectively acylates the (S)-amine. Simultaneously, the ruthenium catalyst converts the remaining (S)-amine into the (R)-amine, continuously feeding the desired substrate back into the resolution cycle until, ideally, all the material is converted to the acylated (S)-amine, which can then be deacylated to the (S)-amine, or the unreacted (R)-amine is isolated. princeton.edusu.se To obtain the (R)-enantiomer, the resolution conditions would be set to isolate the unreacted amine.

Table 2: Key Components for a DKR of 1-(5-bromothiophen-2-yl)ethan-1-amine

| Component | Function | Example |

| Substrate | Racemic amine to be resolved. | Racemic 1-(5-bromothiophen-2-yl)ethan-1-amine. |

| Enzyme | Enantioselective acylation catalyst. | Novozym 435 (immobilized CALB). |

| Acyl Donor | Reagent for the acylation reaction. | Isopropyl acetate (B1210297) or ethyl acetate. |

| Racemization Catalyst | In-situ racemization of the amine. | Ruthenium-based Shvo or similar complex. su.se |

| Solvent | Reaction medium. | Toluene or other nonpolar organic solvent. |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) utilizes the high enantioselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemate. researchgate.netmdpi.com In the case of resolving racemic 1-(5-bromothiophen-2-yl)ethan-1-amine, a lipase catalyzes the acylation of one enantiomer at a much faster rate than the other. nih.gov

The process involves incubating the racemic amine with a lipase, such as Novozym 435, in an organic solvent and introducing an acyl donor like vinyl acetate. researchgate.net The enzyme will preferentially acylate the (S)-enantiomer, forming (S)-N-(1-(5-bromothiophen-2-yl)ethyl)acetamide. The unreacted (R)-amine, this compound, can then be separated from the acylated product. While the maximum yield for the desired enantiomer is 50%, this method is prized for its high enantioselectivity and mild reaction conditions. su.seresearchgate.net

Table 3: Typical EKR Parameters for Chiral Amines

| Parameter | Condition | Rationale |

| Enzyme | Novozym 435 (Candida antarctica lipase B) | High activity and enantioselectivity for a wide range of amines and alcohols. researchgate.net |

| Acyl Donor | Vinyl acetate / Isopropenyl acetate | Acts as an efficient and often irreversible acylating agent. mdpi.com |

| Solvent | Toluene / Acetonitrile | Provides a suitable non-aqueous environment for the enzyme. researchgate.net |

| Temperature | 30-50 °C | Balances enzyme activity with stability. nih.govresearchgate.net |

| Outcome | (R)-amine and (S)-amide | Separation of the desired unreacted (R)-amine from the acylated (S)-amine. |

Stereoconvergent Synthesis of this compound

Stereoconvergent synthesis describes a reaction where two or more stereoisomers in a starting material are converted into a single stereoisomeric product. This is a highly efficient approach that can potentially exceed the 50% yield limitation of standard kinetic resolution and the complexities of DKR. A common strategy involves a deracemization process, where a racemate is converted into a single enantiomer. For an amine like 1-(5-bromothiophen-2-yl)ethan-1-amine, this could be achieved through a sequence of enantioselective oxidation and subsequent stereoselective reduction. While specific protocols for this exact molecule are not widely documented, the principle represents an advanced and atom-economical route to the desired (1R)-enantiomer.

Flow Chemistry and Continuous Synthesis of Chiral Thiophene (B33073) Amines

The synthesis of active pharmaceutical ingredients and chiral intermediates is increasingly benefiting from the adoption of continuous flow chemistry. mdpi.com This technology offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved heat and mass transfer, and simplified scalability. mdpi.comlianhe-aigen.com

For the synthesis of chiral thiophene amines like this compound, a multi-step continuous flow system could be designed. tue.nl Such a system might involve the initial synthesis of the racemic amine from 2-acetyl-5-bromothiophene, followed by an in-line resolution step, such as an enzymatic resolution using an immobilized enzyme packed into a column reactor. nih.gov The ability to couple reaction, separation, and purification steps without isolating intermediates can significantly reduce production time and waste. mdpi.com

Table 4: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

| Scalability | Difficult, requires redesign of equipment. | Simple, by running the system for longer periods. lianhe-aigen.com |

| Safety | Higher risk due to large volumes of reagents. | Enhanced, small reaction volumes minimize risk. mdpi.com |

| Heat Transfer | Often inefficient, leading to hotspots. | Highly efficient due to high surface-area-to-volume ratio. mdpi.com |

| Process Control | Manual or semi-automated. | Fully automated for precise control of parameters. researchgate.net |

| Reproducibility | Can be variable between batches. | Highly consistent and reproducible. researchgate.net |

Reactivity and Synthetic Transformations of 1r 1 5 Bromothiophen 2 Yl Ethan 1 Amine

Transformations at the Amine Functionality

The primary amine group is a nucleophilic center that readily participates in a variety of classical amine reactions.

The nitrogen atom of the ethanamine moiety can be functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups onto the amine, typically by reaction with alkyl halides. For instance, chiral sulfinamides, which share reactivity principles with primary amines, can be selectively N-alkylated under basic conditions using potassium hydroxide (B78521) at room temperature. researchgate.net This suggests that (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine can be converted to its corresponding secondary or tertiary amines.

N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, is a fundamental transformation to produce amides. researchgate.netrsc.org These reactions are often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct. hud.ac.uk Mechanochemical methods, which involve grinding the reactants together, also present a solvent-free alternative for the acylation of both aliphatic and aromatic amines. researchgate.net Given the primary amine structure of this compound, it is expected to readily undergo acylation under standard conditions.

Table 1: Representative N-Acylation Reaction Conditions

Click to view table

| Acylating Agent | Base | Solvent | Temperature | Typical Yield | Reference |

| Acid Chloride | Triethylamine | Cyrene™ | 0 °C to RT | Good | hud.ac.uk |

| Acid Chloride | None (neat) | Mechanochemical | Room Temp. | High | researchgate.net |

| Acetic Anhydride (B1165640) | Pyridine | Dichloromethane | Room Temp. | High | nih.gov |

The formation of amides from this compound and carboxylic acids or their derivatives is a cornerstone of its synthetic utility. researchgate.net One-pot methods using thionyl chloride as an activator for the carboxylic acid allow for the efficient synthesis of secondary and tertiary amides with high yields, even with sterically hindered amines. rsc.org

Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides. nih.gov This reaction is typically performed in the presence of a base like triethylamine in a solvent such as dichloromethane. nih.gov Alternative methods for sulfonamide synthesis include the oxidative coupling of thiols and amines using a copper catalyst under an oxygen atmosphere, which can produce sulfonamides in moderate to excellent yields. nih.gov The synthesis of sulfonamides from sulfonyl chlorides can also be achieved via in situ reduction, offering a broad-scope and easy-to-perform procedure. nih.gov

Table 2: General Conditions for Sulfonamide Synthesis from Amines

Click to view table

| Reagent | Catalyst/Conditions | Solvent | Yield | Reference |

| Sulfonyl Chloride | Triethylamine, 0 °C | Dichloromethane | 62% | nih.gov |

| Thiophenol | CuI, 2,2'-bipyridine, O₂ atmosphere, 60 °C | DMSO | Modest to Excellent | nih.gov |

| Sulfonyl Chloride | Pentafluorophenyl ester precursor, DBU or NaH | THF | Near Quantitative | ucl.ac.uk |

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). latech.edu This reaction typically involves the removal of water, often aided by azeotropic distillation or the use of a dehydrating agent. semanticscholar.org These condensation reactions are fundamental in C-H bond functionalization of amines. nih.gov In some cases, particularly with nitro-heterocyclic aldehydes, the condensation can lead to the formation of enamines. semanticscholar.org The reaction of 2-aminothiophenols with carbonyl compounds is a well-known method to produce 2-substituted benzothiazoles, proceeding through an imine intermediate. mdpi.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The chiral center in this compound makes it a potential candidate for use as a chiral auxiliary. After derivatization, for example, by forming an amide with a carboxylic acid, the chiral amine moiety can direct subsequent reactions, such as alkylations at the α-carbon of the original acid. nih.gov For instance, pseudoephedrine, a well-known chiral auxiliary, is used to direct the diastereoselective alkylation of its amide derivatives. wikipedia.orgnih.gov The auxiliary is then cleaved to yield an enantiomerically enriched product. nih.gov The effectiveness of such an auxiliary depends on its ability to induce a high degree of stereoselectivity and its ease of removal after the desired transformation. The development of new chiral auxiliaries, like pseudoephenamine, highlights the ongoing search for versatile and effective reagents in asymmetric synthesis. harvard.edu

Reactions Involving the Bromine Moiety

The bromine atom at the 5-position of the thiophene (B33073) ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling chemistry.

The C-Br bond on the thiophene ring is susceptible to oxidative addition by transition metal catalysts, most notably palladium complexes, initiating a catalytic cycle for cross-coupling reactions. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the bromo-thiophene with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is a powerful method for forming carbon-carbon bonds to create biaryl or aryl-alkenyl structures. researchgate.netnih.gov The reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. researchgate.net For example, 5-bromothiophene-2-sulfonamide (B1270684) has been successfully coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the bromo-thiophene with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.org It is a highly efficient method for the synthesis of arylalkynes. nih.gov Copper-free versions of the Sonogashira reaction have also been developed. nih.gov The reaction conditions are generally mild, often performed at room temperature with an amine base that can also serve as the solvent. wikipedia.org

Heck Reaction: The Heck reaction couples the bromo-thiophene with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of styrenic compounds and other vinyl-substituted aromatics. The reaction typically shows high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org A variety of palladium catalysts and bases can be employed, and recent advancements have led to more efficient systems that operate under milder conditions. nih.govlibretexts.org

Table 3: Overview of Cross-Coupling Reactions on 5-Bromothiophene Derivatives

Click to view table

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Key Product Type | Reference |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 5-Aryl/Vinyl-thiophene | researchgate.net |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 5-Alkynyl-thiophene | libretexts.orgresearchgate.net |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 5-Alkenyl-thiophene | wikipedia.orgnih.gov |

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange reactions provide an alternative route to functionalize the 5-position of the thiophene ring. researchgate.net This process typically involves treating the bromothiophene with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. tcnj.edu This generates a highly reactive 5-lithiothiophene intermediate.

This lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. rsc.org For instance, reaction with carbon dioxide followed by an acidic workup would yield a carboxylic acid. Other electrophiles that can be used include aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides. tcnj.edursc.org

It is important to consider the presence of the amine group in this compound, which contains an acidic proton. This may require protection of the amine or the use of excess organolithium reagent to first deprotonate the amine before the halogen-metal exchange occurs. nih.gov Alternatively, the use of a Grignard reagent for the exchange could be explored. nih.gov

Nucleophilic Aromatic Substitution on Bromothiophene

While palladium-catalyzed reactions are more common for the functionalization of aryl bromides, nucleophilic aromatic substitution (SNAAr) can occur under certain conditions. evitachem.com For SNAAr to proceed on an aryl halide, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups. mdpi.commasterorganicchemistry.com In the case of this compound, the thiophene ring itself is electron-rich, and the ethylamine (B1201723) substituent is electron-donating, making direct nucleophilic substitution of the bromine atom challenging under standard conditions.

However, studies on nitro-activated thiophenes have shown that nucleophilic aromatic substitution with amines can occur. nih.gov Therefore, if the thiophene ring were appropriately substituted with electron-withdrawing groups, this could become a viable pathway for functionalization.

Electrophilic and Nucleophilic Reactions of the Thiophene Ring System

The thiophene ring in this compound is an aromatic system and can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the existing substituents. researchgate.net

Electrophilic aromatic substitution, such as nitration, sulfonation, and Friedel-Crafts acylation, would be expected to occur at the positions not occupied by the bromo and ethylamine groups. The directing effects of these substituents would influence the regioselectivity of the reaction.

The presence of the bromine atom also allows for metalation reactions, which can be considered a form of nucleophilic attack on the metalating agent, leading to a variety of substituted thiophenes. researchgate.net The thiophene ring itself can also be subject to oxidation at the sulfur atom to form sulfoxides or sulfones under appropriate conditions.

Application of 1r 1 5 Bromothiophen 2 Yl Ethan 1 Amine in the Synthesis of Complex Organic Molecules

Role as a Chiral Building Block for Diverse Heterocyclic Scaffolds

The inherent chirality and functionalities of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine make it an excellent starting point for the synthesis of various heterocyclic structures, which are prevalent in pharmaceuticals and biologically active compounds. The thiophene (B33073) ring itself is a well-known pharmacophore.

One of the key applications of this chiral amine is in the synthesis of substituted pyrimidines and their fused ring systems. Pyrimidines are fundamental components of nucleic acids and are found in numerous therapeutic agents. The chiral amine can be incorporated to create pyrimidine derivatives with specific stereochemistry, which is often crucial for their biological activity. For instance, thiophene-substituted chalcones can be cyclized with guanidine to form thiophenopyrimidines. While direct use of this compound in this specific reaction is not extensively documented in readily available literature, the principle of using a chiral amine to introduce stereocenters in heterocyclic synthesis is a well-established strategy.

Furthermore, this chiral building block can be utilized in the synthesis of more complex, fused heterocyclic systems. For example, it can serve as a precursor for the formation of thienopyrimidines and other related structures that have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis often involves multi-step sequences where the amine functionality is used to build the new heterocyclic ring onto the thiophene core.

The table below summarizes the types of heterocyclic scaffolds that can be potentially synthesized using this compound as a chiral precursor.

| Heterocyclic Scaffold | Potential Synthetic Application |

| Substituted Pyrimidines | Introduction of a chiral center for enhanced biological specificity. |

| Fused Pyrimidines | Construction of thienopyrimidine and pyrimidopyrimidine systems. |

| Other N-heterocycles | Potential for synthesis of chiral imidazoles, triazoles, and other related structures. |

Enantioselective Synthesis of Advanced Intermediates Utilizing this compound

The enantiopure nature of this compound is a significant asset in the enantioselective synthesis of advanced intermediates for the pharmaceutical and agrochemical industries. This compound can act as a chiral auxiliary, directing the stereochemical outcome of a reaction, or be incorporated as a permanent chiral fragment within the target molecule.

While specific, published examples detailing the use of this compound in the synthesis of a particular advanced intermediate are not widespread in public literature, the principles of asymmetric synthesis strongly support its utility in this area. For example, chiral amines are frequently used to resolve racemic mixtures of carboxylic acids or to act as chiral bases in stereoselective reactions.

The general approach for its use in enantioselective synthesis can be outlined as follows:

Reaction with a Prochiral Substrate: The amine can react with a prochiral ketone or aldehyde to form a chiral imine. Subsequent nucleophilic attack on this imine would be directed by the stereocenter of the amine, leading to the formation of a new stereocenter with a preferred configuration.

As a Chiral Auxiliary: The amine can be temporarily attached to a substrate to guide a stereoselective transformation on that substrate. After the desired stereochemistry is set, the auxiliary can be cleaved and recovered.

The following table illustrates the potential enantioselective transformations where this compound could be employed.

| Reaction Type | Role of the Amine | Potential Product |

| Asymmetric Aldol Reaction | Formation of a chiral enamine or imine | Chiral β-hydroxy carbonyl compounds |

| Asymmetric Michael Addition | Formation of a chiral enamine | Chiral 1,5-dicarbonyl compounds |

| Asymmetric Alkylation | Formation of a chiral imine | Chiral α-substituted carbonyl compounds |

Design and Synthesis of Novel Chiral Ligands and Organocatalysts Derived from this compound

The development of new chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. This compound provides a robust scaffold for the design of such molecules. The primary amine can be readily derivatized to introduce other coordinating groups, and the thiophene ring offers a rigid backbone.

For instance, Schiff base ligands can be synthesized by condensing the amine with various salicylaldehydes. These ligands can then be complexed with transition metals to form chiral catalysts for a range of asymmetric transformations, such as the oxidation of sulfides to chiral sulfoxides. While direct examples using this specific amine are not prevalent, the synthesis of new chiral ligands based on other thiophene derivatives for use in catalytic asymmetric oxidation of sulfides has been reported, demonstrating the potential of this molecular framework.

Furthermore, the amine itself or its simple derivatives can function as organocatalysts. Chiral primary amines and their derivatives are known to catalyze reactions such as the asymmetric Biginelli reaction for the enantioselective synthesis of dihydropyrimidinones.

The table below provides examples of potential chiral ligands and organocatalysts that could be derived from this compound.

| Ligand/Organocatalyst Type | Potential Synthetic Route | Potential Catalytic Application |

| Chiral Schiff Base Ligands | Condensation with substituted salicylaldehydes | Asymmetric oxidation, cyclopropanation |

| Chiral Phosphine Ligands | N-P bond formation with chlorophosphines | Asymmetric hydrogenation, cross-coupling |

| Chiral Primary Amine Catalysts | Direct use or simple acylation | Asymmetric Michael additions, aldol reactions |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. The use of chiral components in MCRs allows for the rapid and stereocontrolled synthesis of complex and diverse molecular architectures.

This compound is a prime candidate for use as a chiral component in various MCRs. Its primary amine functionality is a common reactive group in many well-known MCRs, including the Ugi and Passerini reactions.

While specific examples of the integration of this compound into MCRs are not extensively documented, its potential is significant. For example, in an Ugi four-component reaction, this chiral amine could react with an aldehyde, a carboxylic acid, and an isocyanide to produce a chiral α-acetamido carboxamide derivative bearing the bromothienyl moiety.

The following table summarizes potential multi-component reactions where this compound could be a key chiral reactant.

| Multi-Component Reaction | Reactants | Potential Product |

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | Chiral α-acylamino amides |

| Passerini Reaction | Carboxylic Acid, Isocyanide | Chiral α-acyloxy carboxamides |

| Biginelli Reaction | Aldehyde, β-ketoester | Chiral dihydropyrimidinones |

| Mannich Reaction | Aldehyde, Carbonyl Compound | Chiral β-amino carbonyl compounds |

Computational and Mechanistic Studies of 1r 1 5 Bromothiophen 2 Yl Ethan 1 Amine and Its Reactions

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

While specific, published DFT studies on (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine are not widely available, the application of this computational method to analogous thiophene-containing molecules provides a clear framework for understanding its electronic structure and reactivity. DFT calculations are a powerful tool for elucidating molecular properties by solving approximations of the Schrödinger equation.

Research on similar bromothiophene derivatives demonstrates that DFT, often using the B3LYP functional with a basis set like 6-311++G(d,p), can accurately predict geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. researchgate.net Key insights are derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. rroij.com

From these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors, as shown in the table below, help classify the compound's reactivity profile. For instance, the global electrophilicity index (ω) can categorize a compound as a strong or marginal electrophile, while the nucleophilicity index (N) predicts its electron-donating capability. mdpi.com Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical attack. researchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Global Electrophilicity (ω) | χ² / (2η) | Index for classifying electrophilic character mdpi.com |

| Global Nucleophilicity (N) | EHOMO(Nu) - EHOMO(TCE) | Index for classifying nucleophilic character (referenced to tetracyanoethylene) |

This table represents typical descriptors derived from DFT calculations on related organic molecules. Specific values for the title compound require dedicated computational study.

Conformational Analysis and Stereochemical Models

The biological activity and stereochemical outcome of reactions involving this compound are dictated by its three-dimensional structure. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule, which arise from rotation around its single bonds. For the title compound, key rotations exist around the C-C bond connecting the ethylamine (B1201723) side chain to the thiophene (B33073) ring and the C-N bond of the amine group.

Stereochemical models, often built from the results of conformational analysis, are used to explain or predict the enantioselectivity of synthetic reactions. In the asymmetric synthesis of chiral amines, non-covalent interactions between a substrate and a chiral catalyst or reagent are paramount. Studies on the asymmetric synthesis of related heterocyclic compounds have shown that hydrogen-bonding interactions are often crucial for obtaining high enantiomeric excess. nih.gov For this compound, it is hypothesized that the amine group can act as a hydrogen bond donor, interacting with a catalyst's chiral ligand. These interactions lock the precursor molecule into a specific orientation, favoring the approach of a reagent from one face over the other, thus leading to a highly stereoselective transformation.

Mechanistic Investigations of Asymmetric Synthetic Pathways to this compound

Several powerful asymmetric methods are applicable for the synthesis of this compound. Mechanistic studies, combining experimental and computational approaches, have been vital in understanding and optimizing these pathways.

Asymmetric Transfer Hydrogenation: This is a common method for reducing a prochiral imine precursor, 5-bromo-2-acetylthiophene imine, to the chiral amine. The reaction typically employs a ruthenium catalyst complexed with a chiral diamine ligand, such as the Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN. nih.gov Mechanistic insights suggest the reaction proceeds via a metal-ligand bifunctional mechanism. The amine group on the chiral ligand and the ruthenium center work in concert to deliver a hydride from a hydrogen source (like formic acid or isopropanol) and a proton to the imine's C=N bond, creating the chiral center with high enantioselectivity. The stereochemistry is controlled by the specific conformation of the substrate-catalyst complex, which is stabilized by interactions like hydrogen bonding. nih.gov

Enzymatic Amination: Biocatalysis offers a green and highly selective alternative. Transaminases (TAs) can catalyze the asymmetric amination of a ketone precursor (5-bromo-2-acetylthiophene) using an amine donor. researchgate.net The mechanism involves the enzyme's pyridoxal-5'-phosphate (PLP) cofactor, which first forms a Schiff base with the incoming amine donor. This is converted to pyridoxamine-5'-phosphate (PMP), which then reacts with the ketone substrate to form a new Schiff base. A subsequent, enzyme-controlled tautomerization and hydrolysis releases the desired chiral amine.

Imine Reductases (IREDs): Another enzymatic route involves the reduction of a pre-formed imine. Quantum mechanical calculations on similar IRED-catalyzed reactions suggest a stepwise mechanism. researchgate.net This involves the stereoselective transfer of a hydride from a nicotinamide (B372718) cofactor (NADPH) to the imine carbon, followed by protonation of the resulting anion to yield the final amine. Computational studies have shown that the stereoselectivity arises not just from the stability of the enzyme-substrate complex but also from the activation energy barriers of the competing reaction pathways leading to the R or S enantiomer. researchgate.net

Table 2: Comparison of Asymmetric Synthesis Mechanisms

| Method | Precursor | Key Reagent/Catalyst | Mechanistic Hallmark |

| Asymmetric Transfer Hydrogenation | Imine | Chiral Ru-complex (e.g., Noyori catalyst) nih.gov | Metal-ligand bifunctional hydride transfer nih.gov |

| Transaminase (TA) Biocatalysis | Ketone | (R)-selective TA, PLP cofactor, Amine donor researchgate.net | Schiff base formation with PLP, enzymatic tautomerization researchgate.net |

| Imine Reductase (IRED) Biocatalysis | Imine | IRED, NADPH cofactor | Stepwise hydride transfer followed by protonation researchgate.net |

| Sulfinamide Chiral Auxiliary | Ketone | tert-Butanesulfinamide yale.edu | Condensation to form a sulfinylimine, followed by diastereoselective reduction and hydrolysis |

Molecular Dynamics Simulations of Compound Interactions within Reaction Environments

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the dynamic behavior of molecules over time. For this compound, MD simulations can model its interactions within a solvent or a complex reaction environment, such as the active site of an enzyme.

An MD simulation would begin by defining a system containing the amine, solvent molecules (e.g., water), and any other relevant species (catalysts, reactants). The interactions between atoms are described by a set of parameters known as a force field (e.g., OPLS-2005). nih.gov The simulation then calculates the trajectories of atoms over a period, typically nanoseconds to microseconds.

Analysis of these trajectories can reveal crucial information. For example, simulations can show how the amine group interacts with surrounding water molecules through hydrogen bonding, influencing its solubility and conformational stability. nih.gov In the context of a reaction, MD can be used to study the stability of the substrate-catalyst complex. nih.gov By monitoring metrics like the Root Mean Square Deviation (RMSD), researchers can assess whether the complex remains in a stable, productive conformation for the reaction to occur. nih.gov Furthermore, these simulations can illuminate the role of specific residues in an enzyme's active site in binding the substrate and facilitating the chemical transformation.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. For this compound, a QSRR model could predict its reaction rate or stereoselectivity based on calculated molecular descriptors.

The foundation of a modern QSRR study often lies in the electronic descriptors derived from DFT calculations, as discussed in section 5.1. mdpi.com Descriptors such as HOMO/LUMO energies, molecular hardness, and the global electrophilicity index can serve as the independent variables in a regression model. The dependent variable would be an experimentally measured reactivity parameter, such as a reaction rate constant (k) or enantiomeric excess (ee%).

By developing a statistically significant correlation, a QSRR model can become a predictive tool. It could be used to screen virtual libraries of related thiophene derivatives to identify candidates with enhanced or desirable reactivity profiles without the need for extensive experimental synthesis and testing. Such models embody a powerful strategy for the rational design of molecules and the optimization of chemical reactions. mdpi.com

Analytical Methodologies for Enantiopurity Determination of 1r 1 5 Bromothiophen 2 Yl Ethan 1 Amine

Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying the enantiomers of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, separation.

The most common CSPs for separating chiral amines are based on polysaccharides, such as cellulose (B213188) or amylose, derivatized with carbamates like 3,5-dimethylphenylcarbamate. mdpi.commdpi.com The choice of the CSP, mobile phase composition, and temperature are crucial for achieving baseline separation. mdpi.com For primary amines like the target compound, a basic additive such as diethylamine (B46881) (DEA) is often required in the mobile phase to improve peak shape and prevent excessive retention on the acidic silica (B1680970) support of the CSP. mdpi.com

The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. Method development often involves screening various chiral columns and mobile phase systems to find the optimal conditions. onyxipca.com While specific application notes for this compound are not publicly documented, the separation of analogous chiral amines provides a clear framework for method development. For example, the resolution of various 1-phenylethylamine (B125046) derivatives has been successfully achieved on polysaccharide-based CSPs.

Table 1: Representative Chiral HPLC Conditions for Amine Separation This table presents typical conditions for separating chiral amines, which would be adapted for this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kromasil 5-Amycoat (amylose-based) | nih.gov |

| Mobile Phase | n-Hexane / Isopropanol (B130326) + 0.1% Diethylamine (DEA) | nih.gov |

| Flow Rate | 1.0 mL/min (analytical) | nih.gov |

| Detection | UV at 254 nm | mdpi.comnih.gov |

| Column | Chiralcel OD-H (cellulose-based) | mdpi.com |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | mdpi.com |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) using a chiral stationary phase is another powerful technique for the enantiomeric separation of volatile chiral compounds. For amines like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a more volatile trifluoroacetamide.

The most effective chiral stationary phases for GC are typically based on modified cyclodextrins. researchgate.net Permethylated beta-cyclodextrin (B164692) (PMBCD) is one such phase that has shown broad applicability for separating a wide range of enantiomers. researchgate.net The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) host and the enantiomers of the analyte. The differing stability of these complexes leads to different retention times. The column temperature program is a critical parameter that must be optimized to achieve resolution.

Table 2: Typical Chiral GC Conditions for Derivatized Amine Separation This table illustrates common conditions for chiral GC analysis of amines, adaptable for the target compound after trifluoroacetyl derivatization.

| Parameter | Condition | Reference |

|---|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) | researchgate.net |

| Column | Capillary column with a permethylated β-cyclodextrin CSP | researchgate.net |

| Carrier Gas | Helium or Hydrogen | |

| Temperature Program | Optimized gradient (e.g., 100°C to 180°C) | researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |

Nuclear Magnetic Resonance (NMR) Spectroscopy Using Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity without requiring chromatographic separation. Since enantiomers are isochronous (have identical NMR spectra) in an achiral environment, a chiral auxiliary must be added to induce chemical shift non-equivalence between the signals of the two enantiomers. libretexts.org This can be achieved using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.net

Chiral Solvating Agents (CSAs) form transient, non-covalent diastereomeric complexes with the analyte enantiomers. researchgate.net These complexes are in fast exchange, and the observed chemical shifts for the analyte's protons are a weighted average of their shifts in the free and complexed states. The different geometries of the diastereomeric complexes result in small but measurable differences in chemical shifts (ΔΔδ) for corresponding protons of the two enantiomers. researchgate.netnih.gov Common CSAs for amines include chiral acids like dibenzoyltartaric acid or binaphthyl-phosphoric acid (BNPA). nih.gov

Chiral Derivatizing Agents (CDAs) , such as Mosher's acid chloride (MTPA-Cl), react covalently with the amine to form stable diastereomeric amides. bham.ac.uk These diastereomers have distinct NMR spectra, often with larger and more easily quantifiable separation of signals compared to CSAs. libretexts.org The enantiomeric excess can be determined by integrating the distinct signals for each diastereomer.

Table 3: Common Chiral Auxiliaries for NMR-based Enantiopurity Determination of Amines

| Auxiliary Type | Example Agent | Interaction | Reference |

|---|---|---|---|

| Chiral Solvating Agent (CSA) | (R)-1,1′-Bi-2-naphthol (BINOL) with a boronic acid | Non-covalent diastereomeric complex | bham.ac.uk |

| Chiral Solvating Agent (CSA) | (R,R)-Dibenzoyltartaric acid | Non-covalent diastereomeric salt | nih.gov |

| Chiral Derivatizing Agent (CDA) | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Covalent amide formation | bham.ac.uk |

| Lanthanide Shift Reagent | Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] Europium(III) (Eu(hfc)₃) | Lewis acid-base complexation | mdpi.com |

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and circular dichroism (CD) are chiroptical techniques that measure the differential interaction of chiral molecules with polarized light.

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). For this compound, measuring the optical rotation of a sample and comparing it to the known value for the pure enantiomer allows for the calculation of its optical purity, which is often directly correlated with enantiomeric excess. While the specific rotation value for the title compound is not readily found in public literature, values for analogous chiral amines are well-documented. nih.gov

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the molecule's absolute configuration and conformation in solution. Each enantiomer produces a mirror-image CD spectrum. rsc.org This technique is particularly powerful for thiophene-containing polymers and oligomers, where the chiral arrangement can induce strong CD signals. nih.gov For smaller molecules like the target amine, derivatization with a chromophore can enhance the signal. The resulting spectrum can be compared with theoretical calculations or with spectra from analogous compounds of known configuration to assign the absolute stereochemistry. It can also be used quantitatively for rapid ee determination. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique requires the formation of a high-quality single crystal of the analyte. For a liquid amine like this compound, this is achieved by forming a crystalline salt with a suitable achiral or chiral acid.

The method relies on the phenomenon of anomalous dispersion, where the presence of a sufficiently heavy atom (like the bromine atom in the target compound) in the crystal structure causes small but measurable differences in the intensities of Friedel pairs of reflections (Ihkl ≠ I-h-k-l). thieme-connect.de By analyzing these differences, the absolute structure can be determined unambiguously, often expressed through the Flack parameter, which should refine to a value near zero for the correct enantiomer. nih.gov The resulting crystal structure provides a three-dimensional model of the molecule, confirming the (R) or (S) assignment at the stereocenter.

Table 4: Representative Single-Crystal X-ray Crystallographic Data This table shows an example of crystallographic data obtained for a chiral amine salt, illustrating the type of information generated to confirm absolute configuration.

| Parameter | Example Value (for an analogous chiral salt) | Reference |

|---|---|---|

| Chemical Formula | C₂₆H₃₀ClN₃O₉ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁ | nih.gov |

| Unit Cell Dimensions | a = 15.72 Å, b = 5.65 Å, c = 31.40 Å, β = 93.16° | nih.gov |

| Method of Configuration Assignment | Anomalous Dispersion (Flack parameter) | nih.gov |

Emerging Research Directions and Future Prospects for 1r 1 5 Bromothiophen 2 Yl Ethan 1 Amine

Sustainable and Green Chemistry Approaches to Synthesis and Transformations

The chemical industry's shift towards sustainability has placed a significant emphasis on developing environmentally benign synthetic methods. rsc.org The synthesis of chiral amines, which are crucial for over 40% of commercial pharmaceuticals, is a key area for green innovation. nih.govopenaccessgovernment.org Traditional methods often rely on stoichiometric reagents, harsh conditions, and multi-step processes that generate substantial waste. openaccessgovernment.org Modern approaches, however, prioritize atom economy, energy efficiency, and the use of renewable resources and non-toxic catalysts.

One of the most promising green strategies for synthesizing chiral amines like (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine is biocatalysis. researchgate.net Engineered enzymes, such as ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs), offer exceptional stereoselectivity under mild, aqueous conditions. nih.govtandfonline.comnih.gov These enzymes can convert a prochiral ketone, in this case, 2-acetyl-5-bromothiophene, directly into the desired (R)-enantiomer with high enantiomeric excess (ee) and conversion rates. acs.org The use of biocatalytic cascades, where multiple enzymatic steps are combined in a single pot, further enhances efficiency by minimizing intermediate purification steps and reducing solvent usage. acs.org

Another sustainable avenue is asymmetric hydrogenation, a highly atom-economic process that typically generates minimal waste. acs.org While often reliant on precious metal catalysts (e.g., Rhodium, Iridium), ongoing research focuses on developing catalysts based on more abundant and less toxic metals. rsc.org Furthermore, implementing these catalytic systems in continuous flow reactors can improve safety, efficiency, and scalability, aligning with the principles of green engineering. openaccessgovernment.org

Table 1: Comparison of Green Synthesis Strategies for Chiral Amines

| Methodology | Key Advantages | Common Conditions | Typical Selectivity | Challenges |

|---|---|---|---|---|

| Biocatalysis (e.g., Transaminases) | Very high enantioselectivity (>99% ee), mild aqueous conditions, biodegradable catalyst. nih.govresearchgate.net | Aqueous buffer, room temperature, amine donor (e.g., isopropylamine). acs.org | Often >99% ee | Limited substrate scope for wild-type enzymes, potential product/substrate inhibition. nih.gov |

| Asymmetric Hydrogenation | High atom economy, high yields, well-established technology. acs.org | H2 gas, metal catalyst (e.g., Ru, Rh, Ir) with chiral ligand. researchgate.net | 90 to >99% ee | Reliance on precious/toxic metals, requires high-pressure H2. openaccessgovernment.org |

| Asymmetric Transfer Hydrogenation | Avoids high-pressure H2, uses common hydrogen donors (e.g., formic acid). researchgate.net | H-donor, metal catalyst, base. | Good to excellent ee | Generates stoichiometric byproducts from the H-donor. |

Photocatalytic and Electrocatalytic Methodologies for Derivatization

The derivatization of this compound is crucial for accessing a wider range of functional molecules. Photocatalysis and electrocatalysis are emerging as powerful tools for such transformations, offering unique reactivity under mild conditions. nih.govnih.gov

Visible-light photocatalysis enables the selective functionalization of C–H bonds, which are typically unreactive. nih.gov For the target molecule, this could allow for the direct arylation, alkylation, or amination of the C-4 position on the thiophene (B33073) ring without pre-functionalization. This method involves a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) or hydrogen atom transfer (HAT) process to generate reactive radical intermediates. researchgate.net The bromine atom on the thiophene ring also serves as an excellent handle for photocatalytic cross-coupling reactions. Furthermore, photocatalytic methods using N-bromoamides can achieve selective C-H bromination at specific sites, offering pathways to poly-halogenated thiophene structures. researchgate.net

Electrochemical synthesis provides an alternative, reagent-free activation strategy. digitellinc.com By applying an electrical potential, it is possible to selectively oxidize or reduce functional groups to trigger desired reactions. For instance, anodic oxidation could be used to generate radical cations from the thiophene ring, facilitating nucleophilic attack for C-C or C-N bond formation. nih.gov This approach avoids the need for chemical oxidants, making the process inherently greener. Electrocatalysis has been successfully applied to the asymmetric synthesis of chiral amines and could be adapted for the derivatization of the amine group or functionalization of the thiophene ring with high selectivity. nih.govdigitellinc.com

Table 2: Potential Advanced Methodologies for Derivatization

| Method | Target Site | Potential Transformation | Typical Reagents/Catalysts |

|---|---|---|---|

| Photocatalysis | Thiophene C4-H | C-H Arylation/Alkylation | Photocatalyst (e.g., Ir, Ru, or organic dye), visible light, coupling partner. nih.gov |

| Photocatalysis | Thiophene C5-Br | Reductive Dehalogenation or Coupling | Photocatalyst, H-donor or nucleophile. |

| Electrocatalysis | Thiophene Ring | Oxidative C-C/C-N Coupling | Electrode (e.g., glassy carbon), supporting electrolyte, nucleophile. nih.gov |

| Electrocatalysis | Amine N-H | N-Alkylation/Arylation | Anodic oxidation, coupling partner. nih.gov |

Development of Next-Generation Chiral Catalysts Inspired by its Structure

The structure of this compound makes it an excellent starting point for the synthesis of novel chiral ligands for asymmetric catalysis. acs.org The primary amine can be readily functionalized to create a variety of ligand classes, including Schiff bases, bis(oxazolines) (BOX), and phosphine-containing ligands. nih.goviaea.org

The thiophene ring itself plays a critical role in these ligands. Its defined geometry and electron-rich nature can influence the electronic properties and steric environment of the resulting metal complex, which in turn dictates catalytic activity and enantioselectivity. nih.gov For example, chiral thiophene-based Schiff base ligands complexed with metals like vanadium or chromium have been successfully used in the asymmetric oxidation of sulfides and in Henry reactions. iaea.orgacs.orgresearchgate.net Similarly, C2-symmetric bis(oxazolinyl)thiophenes have been synthesized and applied as potent ligands in copper-catalyzed Friedel-Crafts alkylations, achieving good yields and enantioselectivity. nih.gov The bromine atom offers an additional point for modification, allowing for the ligand to be anchored to a solid support for catalyst recycling or for the introduction of secondary functional groups to fine-tune the catalyst's properties.

Table 3: Potential Chiral Ligands and Catalysts Derived from the Target Amine

| Ligand Type | Typical Metal | Catalyzed Reaction | Reported ee% (Similar Systems) |

|---|---|---|---|

| Schiff Base (Salen-type) | Cr, V, Mn | Henry Reaction, Sulfide Oxidation. iaea.orgacs.org | up to 79-98% |

| Bis(oxazoline) (BOX) | Cu, Zn | Friedel-Crafts Alkylation, Diels-Alder. nih.gov | up to 81% |

| Phosphine-Amine | Ru, Rh, Ir | Asymmetric Hydrogenation. acs.org | >95% |

| Amino Alcohol | Ti, Zn | Alkylation of Aldehydes | Good to excellent |

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

To support the development of these advanced synthetic and catalytic applications, robust analytical methodologies are essential. Real-time, in situ monitoring techniques are becoming indispensable for understanding reaction mechanisms, identifying transient intermediates, and optimizing process parameters. mt.com Spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, using probe-based instruments (e.g., ReactIR), allow for the continuous tracking of reactant consumption and product formation without the need for offline sampling, which can be critical for fast or sensitive reactions. spectroscopyonline.commt.com

Following the reaction, the precise determination of yield and enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs) are the gold-standard techniques for separating and quantifying enantiomers. researchgate.netchromatographyonline.comyakhak.org SFC is often favored as a greener alternative due to its use of supercritical CO2 as the primary mobile phase, which reduces analysis time and organic solvent consumption. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool for chiral analysis. scielo.br While enantiomers are indistinguishable in a standard NMR spectrum, the addition of a chiral solvating agent (CSA) or covalent modification with a chiral derivatizing agent (CDA) creates diastereomeric environments, leading to separable signals for each enantiomer. nih.govnih.gov Advanced NMR techniques, such as pure shift NMR, can be employed to simplify complex, overcrowded spectra, making chiral discrimination more straightforward. scielo.br Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, provides a rapid method for determining enantiomeric excess, often through the in situ formation of a CD-active metal complex with the chiral amine. nih.govacs.org

Table 4: Comparison of Advanced Analytical Techniques for Chiral Amine Synthesis

| Technique | Primary Use | Principle | Advantages |

|---|---|---|---|

| In Situ FTIR/Raman | Reaction Monitoring | Measures vibrational modes of molecules to track concentration changes over time. mt.com | Real-time data, no sampling required, identifies intermediates. spectroscopyonline.com |

| Chiral HPLC/SFC | Enantiomeric Purity (ee%) | Differential interaction of enantiomers with a chiral stationary phase. researchgate.netchromatographyonline.com | High accuracy and resolution, well-established. SFC is faster and greener. chromatographyonline.com |

| Chiral NMR | Enantiomeric Purity (ee%) | Formation of diastereomeric complexes/adducts with a chiral agent, leading to distinct NMR signals. scielo.bracs.org | Direct structural information, no chromophore needed, can determine absolute configuration. |

| Circular Dichroism (CD) | Enantiomeric Purity (ee%) | Measures differential absorption of circularly polarized light by chiral molecules. nih.gov | Very sensitive, rapid analysis, suitable for high-throughput screening. |

常见问题

Q. What are the recommended synthetic routes for (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine, and how can enantiomeric purity be ensured during synthesis?

A chiral pool strategy is often employed, starting with enantiomerically pure precursors (e.g., (R)-phenylglycinol derivatives) to retain stereochemical integrity. For example, a similar chiral selenated amine was synthesized via sequential reactions starting from (2R)-2-amino-2-phenylethan-1-ol, followed by sulfuric acid treatment to form stable salts . Enantiomeric purity can be monitored using chiral HPLC or polarimetry, with validation against reference standards like those described in cinacalcet hydrochloride impurity analyses .

Q. What spectroscopic and crystallographic methods are critical for structural characterization of this compound?

- NMR : 1H/13C NMR can confirm the bromothiophene moiety and stereochemistry. The thiophene ring protons typically resonate at δ 6.5–7.5 ppm, while the amine proton appears as a broad singlet near δ 1.5–2.5 ppm.

- X-ray crystallography : SHELXL is widely used for refinement. For example, SHELX programs resolve challenges like twinning or low-resolution data by employing robust algorithms for phase determination and anisotropic displacement parameters .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (C6H9BrNS: theoretical 206.96 g/mol).

Q. How can researchers assess the purity of this amine, and what are common contaminants?

Reverse-phase UPLC (RP-UPLC) with UV detection at 254 nm is recommended for impurity profiling. Contaminants may include regioisomers (e.g., 4-bromo substitution), diastereomers, or unreacted precursors. A validated method for cinacalcet hydrochloride achieved a detection limit of 0.05% for impurities using a C18 column and gradient elution .

Q. What safety protocols are essential when handling this compound?

- Preventive measures : Use explosion-proof equipment, avoid inhalation/contact, and store in干燥, ventilated areas away from ignition sources .

- Emergency response : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide safety data sheets (SDS) with toxicity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess (ee) measurements between chiral HPLC and polarimetry?

Discrepancies may arise from solvent effects or impurities. Cross-validate using multiple methods:

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (90:10) + 0.1% diethylamine.

- Polarimetry : Compare specific rotation with literature values (e.g., (R)-1-(pyridin-4-yl)ethan-1-amine: [α]D = +15.2° in methanol) .

- NMR chiral shift reagents : Eu(hfc)3 can differentiate enantiomers via splitting of amine proton signals .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Low solubility : Co-crystallization with sulfonic acids (e.g., camphorsulfonic acid) improves crystal growth.

- Twinning : SHELXD’s dual-space recycling algorithm can resolve twinning by pseudo-merohedry .

- Disorder : Refinement with restraints on displacement parameters (ISOR/DFIX in SHELXL) mitigates atomic positional errors.

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should include:

Q. What advanced analytical methods can quantify trace impurities in complex matrices?

- LC-MS/MS : MRM mode with transitions m/z 207 → 170 (parent ion) and m/z 189 → 152 (degradant) enhances specificity.

- 2D NMR : COSY and HSQC distinguish regioisomers by correlating thiophene proton couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。